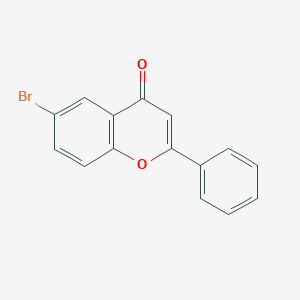

6-Bromoflavone

描述

6-溴-2-苯基色烯-4-酮,也称为6-溴黄酮,是一种单核卤代黄酮。该化合物属于含氧杂环类,其特征是具有色烯-4-酮骨架。 它在药物化学中是一个重要的结构实体,因为其具有广泛的生物和药理活性 .

准备方法

合成路线和反应条件: 6-溴-2-苯基色烯-4-酮的合成可以通过多种方法实现。一种常见的方法是黄烷酮的溴化反应。 另一种方法包括从2'-羟基查耳酮二溴化物合成 。反应条件通常涉及使用溴或N-溴代丁二酰亚胺 (NBS) 作为溴化剂。

工业生产方法: 6-溴-2-苯基色烯-4-酮的工业生产通常涉及在受控条件下进行大规模溴化反应,以确保高产率和纯度。催化剂和优化的反应参数对于有效生产至关重要。

化学反应分析

Bromination of Flavanone

The primary synthetic route involves bromination of flavanone (2,3-dihydroflavone). The reaction proceeds via electrophilic aromatic substitution under controlled conditions:

| Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Br₂ in CCl₄ | Pyridine catalyst, 30°C → 65°C, 2 hours | 6-Bromoflavone, 3-bromoflavone, dibromo derivatives | 30–40% |

Mechanistic Insights :

- Bromine reacts with flavanone in a regioselective manner, favoring substitution at the C6 position due to electronic and steric factors.

- Byproducts include 3-bromoflavone and 3,6-dibromoflavone, which are separated via silica gel chromatography and HPLC .

Alternative Route: 2′-Hydroxychalcone Dibromide

This compound can also be synthesized from 2′-hydroxychalcone dibromide through cyclization:

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2′-Hydroxychalcone dibromide | H₂SO₄ | Reflux in acetic acid, 4 hours | This compound | 45–50% |

Substitution Reactions

The bromine atom at C6 is susceptible to nucleophilic substitution, enabling further functionalization:

Nucleophilic Aromatic Substitution (SₙAr)

This compound reacts with nucleophiles under basic conditions:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂ at C3′) enhance substitution rates .

- Steric hindrance at C6 limits reactivity with bulky nucleophiles .

Nitration at C3′

Nitration of this compound introduces a nitro group, enhancing binding affinity for benzodiazepine receptors:

| Reagent | Conditions | Product | Binding Affinity (Ki) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 25°C, 2 hours | 6-Bromo-3′-nitroflavone | 12 nM |

Reduction of Nitro Groups

The nitro group in 6-bromo-3′-nitroflavone can be reduced to an amine:

| Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 6 hours | 6-Bromo-3′-aminoflavone | Enhanced anxiolytic activity |

Stability and Degradation

This compound is stable under ambient conditions but degrades under prolonged UV exposure or strong oxidizing agents:

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| UV light (254 nm) | Dehalogenation | Flavone, Br₂ |

| KMnO₄/H₂SO₄ | Oxidation of chromen-4-one core | 6-Bromo-2-phenylchromone-4-carboxylic acid |

科学研究应用

Pharmacological Properties

6-Bromoflavone has garnered attention due to its high affinity for central benzodiazepine receptors, which are involved in the modulation of anxiety and other neurological functions. Studies have demonstrated that it binds to these receptors with a dissociation constant () of 70 nM, indicating significant anxiolytic activity at doses as low as 0.5 mg/kg in animal models .

Anxiolytic Activity

The anxiolytic effects of this compound have been established through various behavioral assays. For instance, in elevated plus maze tests, it has shown a reduction in anxiety-like behaviors in mice, suggesting its potential as a therapeutic agent for anxiety disorders .

Neuroprotective Effects

Research indicates that flavonoids, including this compound, may exert neuroprotective effects through antioxidant mechanisms and modulation of neurotransmitter systems. This positions them as candidates for addressing neurodegenerative diseases such as Alzheimer's .

Synthesis and Derivatives

The synthesis of this compound can be achieved through the bromination of flavanones. This process not only yields this compound but also opens avenues for creating various derivatives with modified biological activities.

| Derivative | Synthesis Method | Potential Activity |

|---|---|---|

| 6-Chloro-20-fluoroflavone | Halogenation reactions | Enhanced receptor binding |

| 3,6-Dibromoflavone | Sequential bromination | Increased anxiolytic potency |

| 8-Substituted derivatives | Suzuki-Miyaura cross-coupling reaction | Varied biological activities |

Case Studies

Several case studies have highlighted the applications of this compound in different contexts:

- Anxiety Disorders : A study demonstrated that chronic administration of this compound in animal models resulted in significant reductions in anxiety-like behaviors compared to control groups .

- Cognitive Impairment : Another investigation explored the effects of this compound on cognitive deficits induced by neurotoxins, showing promising results in restoring cognitive function through neuroprotective mechanisms .

作用机制

6-溴-2-苯基色烯-4-酮的作用机制涉及其与各种分子靶标的相互作用。 它已被证明可以抑制拓扑异构酶II,这种酶对于DNA复制和细胞分裂至关重要 。这种抑制导致癌细胞增殖的破坏。此外,它可能与其他细胞通路相互作用,从而导致其抗炎和抗菌作用。

类似化合物:

- 6-溴-3-(4-溴苯基)-色烯-2-酮

- 6-溴-3-(2,4-二硝基苯基)-色烯-2-酮

- 6-溴-3-甲基-4H-色烯-4-酮

比较: 6-溴-2-苯基色烯-4-酮由于其特定的取代模式而独一无二,这赋予了其独特的生物活性。 与其他溴代色烯-4-酮衍生物相比,它表现出更广泛的药理作用,使其成为药物化学中的一种多功能化合物 .

相似化合物的比较

- 6-Bromo-3-(4-bromo-phenyl)-chromen-2-one

- 6-Bromo-3-(2,4-dinitro-phenyl)-chromen-2-one

- 6-Bromo-3-methyl-4H-chromen-4-one

Comparison: 6-Bromo-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other brominated chromen-4-one derivatives, it exhibits a broader range of pharmacological effects, making it a versatile compound in medicinal chemistry .

生物活性

6-Bromoflavone is a synthetic derivative of flavonoids, specifically obtained through the bromination of flavanone. This compound has garnered attention for its diverse biological activities, particularly its interactions with central benzodiazepine receptors and its potential as a chemopreventive agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Binding Affinity : It acts as a high-affinity ligand for central benzodiazepine receptors, with an inhibition constant (Ki) of approximately 70 nM. This interaction is associated with anxiolytic effects observed in animal models .

- Enzyme Induction : The compound has been shown to induce phase II detoxification enzymes, such as quinone reductase (QR) and glutathione S-transferases (GSTs), which are crucial for the chemoprevention of cancer. In vitro studies demonstrated that this compound significantly increased QR activity in hepatoma cells .

- Antioxidant Activity : As a flavonoid, this compound possesses inherent antioxidant properties, contributing to its anti-inflammatory and hepatoprotective effects .

Pharmacological Effects

The pharmacological effects of this compound are diverse and include:

- Anxiolytic Activity : Studies have shown that this compound produces anxiolytic-like effects in mice at doses as low as 0.5 mg/kg when administered intraperitoneally .

- Cancer Chemoprevention : In animal studies, dietary administration of this compound significantly inhibited the incidence and multiplicity of tumors induced by carcinogens such as DMBA (7,12-dimethylbenz[a]anthracene). The compound enhanced detoxification pathways, leading to increased tumor latency and reduced tumor formation .

- Effects on GABAA Receptors : The structure-activity relationship studies indicate that modifications at the C6 position in flavonoids, including this compound, significantly influence their efficacy at GABAA receptors, further supporting its anxiolytic potential .

Case Studies

- Animal Model Studies : In a study involving female Sprague Dawley rats treated with DMBA, administration of this compound resulted in a marked increase in QR activity and a significant reduction in tumor incidence compared to control groups. This highlights its potential role in cancer prevention through enzymatic induction .

- In Vitro Studies : Research using HepG2 and MCF-7 cell lines demonstrated that this compound effectively reduced the covalent binding of activated benzo[a]pyrene to DNA, indicating a protective effect against DNA damage caused by carcinogens .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

6-bromo-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOZDKMXSPAATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332792 | |

| Record name | 6-Bromoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-80-0 | |

| Record name | 6-Bromoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-phenyl-(4H)-4-benzopyranone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-bromoflavone exert its anxiolytic effects?

A1: this compound exerts its anxiolytic effects by binding to central benzodiazepine receptors (BZR). [, ] Specifically, it acts as a full agonist at these receptors, meaning it elicits the same maximal biological response as the endogenous ligand. [] BZRs are a subclass of GABAA receptors, which mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to BZRs, this compound enhances the effects of GABA, leading to reduced neuronal excitability and anxiolytic effects. []

Q2: What is the structural characterization of this compound?

A2: this compound is a synthetic derivative of flavone, a naturally occurring flavonoid.

Q3: How does the structure of this compound influence its activity at benzodiazepine receptors?

A3: The position of the bromine atom on the flavone skeleton is crucial for the binding affinity of this compound to benzodiazepine receptors. [] Research indicates that the presence of the bromine atom at the 6-position of the flavone ring is essential for high-affinity binding to the BZR. [] Modifying the flavone structure, such as introducing different substituents or changing their positions, can significantly impact the compound's affinity for BZRs and, consequently, its anxiolytic activity. [] This structure-activity relationship highlights the importance of specific structural features for optimal interaction with the target receptor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。